(S)-2-tert-Butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester, with the CAS number 913251-58-8, is a chemical compound characterized by the molecular formula CHN O and a molecular weight of approximately 273.33 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect amino acids during
The reactivity of (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester is primarily influenced by its functional groups:
While specific biological activity data for (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of amino acids and their esters are known to play roles in various biological processes, including enzyme activity modulation and as precursors in metabolic pathways. The potential for this compound to act as an intermediate in synthesizing biologically active molecules makes it a subject of interest in medicinal chemistry .
The synthesis of (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester typically involves several steps:
These steps can vary based on specific laboratory conditions and desired yields .
(S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester finds applications primarily in:
Interaction studies involving (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role as a building block in more complex organic synthesis and its potential interactions with biological macromolecules. Such investigations are crucial for understanding how modifications to this compound can influence its biological activity and efficacy .
Several compounds share structural similarities with (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester. Notable examples include:
The molecular formula $$ \text{C}{13}\text{H}{23}\text{NO}5 $$ and weight of 273.33 g/mol reflect the compound’s modular design. The Boc group ($$ \text{(CH}3\text{)}_3\text{COC(O)NH-} $$) protects the amine during peptide elongation, while the α-keto group ($$ \text{-CO-} $$) at position 5 enables nucleophilic additions critical for forming carbon-nitrogen bonds. The ethyl ester ($$ \text{-COOEt} $$) enhances solubility in organic solvents, facilitating stepwise synthesis.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Position | Role in Synthesis |
|---|---|---|
| Boc-protected amine | C2 | Prevents undesired side reactions |
| α-Keto group | C5 | Participates in transamination |
| Ethyl ester | C1 | Stabilizes carboxylic acid |
In the KAHA ligation, α-ketoacids like this compound react with hydroxylamines to form amide bonds under aqueous, acidic conditions. This method bypasses traditional coupling reagents, making it ideal for synthesizing proteins up to 200 residues, such as ubiquitin and cyclic peptides. The Boc group’s stability under Fmoc solid-phase peptide synthesis (SPPS) conditions ensures compatibility with standard protocols.
The compound’s chiral center at C2 directs enantioselective transamination, a process mimicking biological systems. For example, N-quaternized pyridoxamine catalysts enable asymmetric conversion of α-keto amides to peptides with >99% enantiomeric excess. This strategy avoids the need for pre-chiralized unnatural amino acids, streamlining the synthesis of therapeutic peptides like GLP-1 analogs.
The chemoselective annulation of oxime derivatives represents a pivotal synthetic approach for the preparation of (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester [1]. This methodology exploits the unique reactivity of oximes toward alpha-ketoacids, enabling the formation of stable cyclic intermediates that serve as masked ketoacid precursors [2]. The annulation process proceeds through a direct, catalyst-free mechanism that demonstrates remarkable chemoselectivity, allowing for the selective protection of alpha-ketoacid moieties in the presence of other reactive functionalities [1] [2].
The reaction mechanism involves nucleophilic attack of the oxime nitrogen onto the alpha-ketoacid ketone, followed by ring closure and elimination of water to afford 2,5-dihydrooxazole 3-oxides [2]. This process exhibits exceptional functional group tolerance, permitting the simultaneous presence of unprotected carboxylic acids and other sensitive functionalities [2]. The methodology has been successfully applied to a variety of oxime derivatives, with aliphatic oximes demonstrating superior reactivity compared to their aromatic counterparts [1].
| Oxime Derivative | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Cyclohexanone oxime | 25 | 12 | 78 | 95 | 98 |
| Acetaldehyde oxime | 25 | 16 | 82 | 92 | 96 |
| Propanone oxime | 40 | 8 | 71 | 88 | 94 |
| Butanone oxime | 25 | 14 | 75 | 91 | 97 |
| 2-Methylpropanal oxime | 40 | 10 | 69 | 87 | 93 |
The stereoretentive protection of alpha-ketoacid moieties through oxime annulation represents a significant advancement in peptide synthesis methodology [3] [2]. This approach addresses the critical challenge of maintaining stereochemical integrity during the protection and manipulation of enantiomerically pure alpha-ketoacids [3]. The protection strategy employs 2,5-dihydrooxazole 3-oxide formation as a means of simultaneously masking both the ketone and carboxylic acid functionalities while preserving the absolute configuration at the alpha-carbon center [2].
The stereoretentive nature of this protection method has been rigorously established through supercritical fluid chromatography analysis on chiral stationary phases, demonstrating that the annulation proceeds without detectable epimerization [2]. This finding is particularly significant for the synthesis of peptide-derived alpha-ketoacids, where maintenance of stereochemical purity is essential for biological activity [3]. The protection methodology exhibits remarkable compatibility with standard peptide synthesis protocols, including fluorenylmethyloxycarbonyl deprotection and amide coupling reactions [2].
The cyclic nitrone products demonstrate exceptional chemical stability under standard laboratory conditions, surviving aqueous workup, column chromatography, and reverse-phase high-performance liquid chromatography purification [2]. Unlike conventional nitrones, these cyclic variants do not undergo cycloaddition reactions even under forcing conditions, providing a robust platform for subsequent synthetic manipulations [2].
| Protection Method | Half-life (min) | Stereochemical Retention (%) | Chemical Stability (h) | Deprotection Efficiency (%) |
|---|---|---|---|---|
| 2,5-Dihydrooxazole 3-oxide formation | 45 | 99.2 | 72 | 91 |
| Cyclic nitrone stabilization | 120 | 98.8 | 96 | 87 |
| Oxime-ketoacid annulation | 35 | 99.5 | 48 | 94 |
| Stereoretentive cyclization | 52 | 99.1 | 84 | 89 |
| Chemoselective masking | 67 | 98.6 | 56 | 85 |
The formation of 2,5-dihydrooxazole 3-oxides proceeds through a well-defined kinetic pathway that has been extensively characterized through mechanistic studies [2]. The reaction exhibits pseudo-first-order kinetics with respect to the oxime concentration, while demonstrating saturation behavior with respect to the alpha-ketoacid substrate [1]. Temperature-dependent kinetic analysis reveals an activation energy of approximately 15.2 kilocalories per mole, consistent with a concerted mechanism involving simultaneous bond formation and water elimination [2].
The deprotection kinetics of 2,5-dihydrooxazole 3-oxides have been thoroughly investigated using various reducing agents [2] [4]. Zinc metal in the presence of ammonium chloride emerges as the optimal deprotection system, providing rapid and quantitative conversion to the corresponding cyclic imine intermediate [4]. This intermediate undergoes facile hydrolysis under mildly acidic conditions to regenerate the original alpha-ketoacid with excellent stereochemical fidelity [2].
The deprotection mechanism involves initial reduction of the nitrone oxygen to form a cyclic imine, followed by acid-catalyzed hydrolysis to yield the unprotected alpha-ketoacid [4]. The reduction step exhibits second-order kinetics, with rate constants ranging from 0.8 to 2.4 inverse molar inverse minutes depending on the substitution pattern of the cyclic nitrone [4]. The subsequent hydrolysis step proceeds rapidly under mildly acidic conditions, with complete conversion typically achieved within 30 minutes at room temperature [2].
| Deprotection Conditions | Reaction Time (h) | Deprotection Yield (%) | Stereochemical Retention (%) | Side Product Formation (%) |
|---|---|---|---|---|
| Zn/NH4Cl, H2O, rt | 2 | 91 | 99.1 | 3 |
| Zn/AcOH, MeOH, rt | 3 | 87 | 98.7 | 5 |
| NaBH4, EtOH, reflux | 4 | 76 | 95.3 | 12 |
| H2/Pd-C, MeOH, rt | 6 | 82 | 97.2 | 8 |
| SmI2, THF, rt | 1 | 94 | 99.5 | 2 |
Enantioselective sulfur ylide oxidation represents a powerful methodology for the stereocontrolled synthesis of (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester [3] [5]. This approach exploits the unique reactivity of cyanosulfur ylides toward oxidative transformation, enabling the direct conversion of peptide-derived ylide precursors to the corresponding alpha-ketoacids with exceptional stereochemical control [3]. The methodology addresses critical limitations in traditional alpha-ketoacid synthesis, particularly the tendency toward epimerization and the incompatibility with sensitive functional groups [3].
The oxidation of cyanosulfur ylides with aqueous potassium peroxymonosulfate (Oxone) has emerged as the method of choice for this transformation [3] [6]. This reagent system provides rapid and selective oxidation of the ylide moiety while maintaining the integrity of the amino acid side chains and protecting groups [6]. The reaction proceeds through a mechanism involving initial formation of a sulfoxide intermediate, followed by elimination to generate the alpha-ketoacid product [3].
The stereoretentive nature of the sulfur ylide oxidation has been established through comprehensive stereochemical analysis [3]. The reaction proceeds with greater than 98% retention of configuration at the alpha-carbon center, making it suitable for the preparation of enantiomerically pure alpha-ketoacids [3]. This high degree of stereochemical fidelity is attributed to the concerted nature of the oxidation-elimination sequence, which minimizes the opportunity for epimerization [3].
| Oxidation Method | Reaction Conditions | Enantioselectivity (% ee) | Yield (%) | Stereochemical Integrity (%) |
|---|---|---|---|---|
| Aqueous Oxone oxidation | H2O, rt, 2h | 96 | 85 | 98.5 |
| Periodate oxidation | NaIO4, CH3CN, 0°C, 4h | 89 | 72 | 94.2 |
| Hydrogen peroxide oxidation | H2O2, CH2Cl2, rt, 6h | 82 | 68 | 91.7 |
| Sodium hypochlorite oxidation | NaOCl, H2O/CH2Cl2, 0°C, 3h | 78 | 61 | 88.3 |
| Dimethyldioxirane oxidation | DMDO, acetone, -78°C, 1h | 92 | 88 | 96.8 |
The methodology demonstrates remarkable functional group tolerance, accommodating a wide range of amino acid side chains including aromatic, aliphatic, and polar functionalities [3]. However, certain limitations exist, particularly with sulfur-containing amino acids such as cysteine and methionine, which can undergo competitive oxidation [3]. The reaction is also sensitive to overoxidation, requiring careful monitoring to prevent degradation of the alpha-ketoacid product [3].
Recent advances in sulfur ylide oxidation have focused on the development of more selective oxidizing agents and improved reaction conditions [5]. The use of catalytic amounts of transition metal complexes has been explored as a means of enhancing the selectivity and efficiency of the oxidation process [5]. These catalytic systems offer the potential for milder reaction conditions and improved functional group compatibility [5].
Enzymatic transamination represents a highly efficient and environmentally sustainable approach for the incorporation of chiral amine functionalities into (S)-2-tert-butoxycarbonylamino-5-oxo-hexanoic acid ethyl ester [7] [8]. This biocatalytic methodology exploits the exquisite stereoselectivity of omega-transaminases to achieve the asymmetric synthesis of chiral amines from prochiral ketone precursors [7]. The approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and compatibility with complex molecular architectures [8].
The mechanism of enzymatic transamination involves the reversible transfer of an amino group from a suitable donor substrate to a carbonyl acceptor, mediated by pyridoxal phosphate as a cofactor [7]. The reaction proceeds through a ping-pong mechanism involving the formation of a covalent enzyme-substrate intermediate [8]. The stereochemical outcome of the reaction is determined by the spatial arrangement of the substrate in the enzyme active site, with different transaminase variants exhibiting complementary stereoselectivities [7].
Omega-transaminases from Vibrio fluvialis have demonstrated exceptional performance in the asymmetric synthesis of chiral amines, achieving conversion rates exceeding 90% with enantioselectivities greater than 99% [8]. The enzyme exhibits broad substrate tolerance, accepting a wide range of aromatic and aliphatic ketones as amino acceptors [8]. The optimal reaction conditions involve a slightly alkaline pH (7.0-7.5) and moderate temperatures (25-37°C), making the system compatible with sensitive substrates [8].
| Enzyme System | Substrate Specificity | Conversion (%) | Enantiomeric Excess (%) | Turnover Number (TTN) | pH Optimum |
|---|---|---|---|---|---|
| ω-Transaminase from Vibrio fluvialis | Aromatic ketones | 92 | 99 | 4600 | 7.0 |
| Transaminase from Arthrobacter sp. | Aliphatic ketones | 85 | 96 | 3200 | 7.5 |
| β-Transaminase from Mesorhizobium sp. | β-Keto acids | 78 | 94 | 2800 | 8.0 |
| Amino acid racemase/DAAO system | Racemic amino acids | 99 | 97 | 7700 | 7.2 |
| Dual-enzyme cascade with carbonyl reductase | Prochiral ketones | 88 | 95 | 5400 | 7.8 |
The development of dual-enzyme cascade systems has emerged as a promising strategy for overcoming the thermodynamic limitations associated with transamination reactions [9]. These systems incorporate a complementary enzyme, such as a carbonyl reductase, to remove inhibitory byproducts and shift the reaction equilibrium toward product formation [9]. The carbonyl reductase serves multiple functions: providing additional chiral products, removing coproducts from the reaction system, and driving the equilibrium toward the desired amine product [9].
Recent advances in protein engineering have significantly expanded the substrate scope and catalytic efficiency of transaminases [10]. Directed evolution approaches have been employed to develop variants with enhanced thermostability, broader substrate tolerance, and improved enantioselectivity [10]. These engineered enzymes demonstrate superior performance in industrial applications, with turnover numbers exceeding 7000 and operational stability under process conditions [10].
The enzymatic approach to chiral amine synthesis offers significant advantages in terms of atom economy and environmental sustainability [11]. The reactions proceed under mild conditions without the need for harsh reagents or extensive purification steps [11]. The methodology is particularly well-suited for the late-stage introduction of amine functionalities into complex molecular frameworks, where traditional chemical methods may lack the required selectivity [11].